Mmp inhibitor II
描述
Matrix metalloproteinases (MMPs) are a group of proteolytic enzymes that can degrade a wide range of proteins in the extracellular matrix (ECM). MMPs can be categorized into six groups based on their substrate specificity and structural differences: collagenases, gelatinases, stromelysins, matrilysins, metalloelastase, and membrane-type MMPs . MMP inhibitor II, also referenced under CAS 203915-59-7, controls the biological activity of MMP . This small molecule/inhibitor is primarily used for Protease Inhibitors applications .
Synthesis Analysis
The first generations of broad-spectrum MMP inhibitors displayed effective inhibitory activities but failed in clinical trials due to poor selectivity . Thanks to the evolution of X-ray crystallography, NMR analysis, and homology modeling studies, it has been possible to characterize the active sites of various MMPs and, consequently, to develop more selective, second-generation MMP inhibitors .
Molecular Structure Analysis
MMPs are recognized as metalloproteinases because they require either zinc and calcium to perform their functions . The catalytic activity of MMPs was first identified in 1962 as collagen proteolytic enzymes . In humans, 23 structurally related MMPs are known . Members of this family belong to the metzincin superfamily of proteases that can mainly degrade or cleave many components of the extra-cellular matrix (ECM) during tissue remodeling .
Chemical Reactions Analysis
MMPs play a critical role in remodeling of the ECM by proteolytic degradation of ECM components, activation of cell surface proteins, and shedding of membrane-bound receptor molecules . They regulate activity of other proteinases, growth factors, chemokines, and cell receptors, and mediate several biological activities such as cell migration, differentiation, proliferation, and survival .
科学研究应用
Inhibitor Design and Selectivity
MMP inhibitor II, particularly those targeting MMP-2, has been a focus in inhibitor design due to its involvement in pathological processes like tumor invasion and rheumatoid arthritis. Designing inhibitors that target the active site and exosites of MMP-2, such as the fibronectin type II domains, is a strategy to enhance selectivity and efficacy. Studies have shown that peptide hydroxamates can inhibit MMP-2, but challenges remain in achieving high selectivity due to conformational flexibility (Jani et al., 2005).
Application in Dentistry
MMP inhibitors have implications in dentistry, particularly in diseases like periodontitis. The only FDA-approved treatment with MMP inhibitors in this field is tetracyclines for periodontitis. Research in dentistry increasingly focuses on MMP inhibitors as potential therapeutic agents for various dental diseases (Boelen et al., 2019).
Nanotechnology-Based Inhibitors
The development of nanotechnology-based MMP inhibitors, such as nanobodies, offers new therapeutic and diagnostic tools. These inhibitors show promise in studying MMP-2 in cardiovascular diseases and cancer, demonstrating their potential for precise and targeted inhibition (Marturano et al., 2020).
Imaging Techniques for MMP Activity
Imaging techniques using biocompatible fluorogenic MMP substrates have been developed to non-invasively sense MMP activity in vivo. This approach allows for direct imaging of MMP inhibition effects, contributing significantly to the development of clinical proteinase inhibitors (Bremer et al., 2001).
Cancer Progression and MMPs
MMPs, including MMP inhibitor II targets, are associated with cancer-cell invasion and metastasis. Understanding their functions beyond invasion and considering substrates other than extracellular matrix components is vital for rethinking the use of MMP inhibitors in clinical cancer treatment (Egeblad & Werb, 2002).
Selectivity and Safety in Drug Design
The development of selective MMP inhibitors that do not bind to the catalytic zinc ion and show high selectivity for MMP-13 is critical. Such inhibitors could mitigate cartilage damage in osteoarthritis without joint fibroplasia side effects, demonstrating the importance of selectivity in drug design (Johnson et al., 2007).
安全和危害
Most MMP inhibitors have broad-spectrum actions on multiple MMPs and could cause undesirable musculoskeletal side effects . MMP inhibitor II is a small molecule/inhibitor primarily used for Protease Inhibitors applications . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The first generations of broad-spectrum MMP inhibitors displayed effective inhibitory activities but failed in clinical trials due to poor selectivity . Thanks to the evolution of X-ray crystallography, NMR analysis, and homology modeling studies, it has been possible to characterize the active sites of various MMPs and, consequently, to develop more selective, second-generation MMP inhibitors . Improved methods for high throughput screening and drug design have led to identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . Current research into MMP inhibitors employs innovative approaches for drug delivery methods and allosteric inhibitors . The “window of opportunity” for MMP inhibitor application in cancer is often in premetastatic disease . In the future, MMP inhibitors may need to be considered in metastasis prevention trials .
属性
IUPAC Name |
N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWSPNUKWMZHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174336 | |
Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mmp inhibitor II | |
CAS RN |
203915-59-7 | |
Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。